N-(1H-1,2,3-Benzotriazol-1-ylmethyl)nonanamide
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Overview
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)nonanamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by the presence of a benzotriazole ring attached to a nonanamide moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)nonanamide typically involves the reaction of benzotriazole with nonanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve benzotriazole in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add nonanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)nonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)nonanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer for metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)nonanamide involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. The benzotriazole ring can also interact with nucleic acids, potentially affecting DNA and RNA functions. In industrial applications, the compound acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylaniline
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloroaniline
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-bromoaniline
Uniqueness
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)nonanamide is unique due to its specific nonanamide moiety, which imparts distinct chemical properties compared to other benzotriazole derivatives. This uniqueness allows it to have specialized applications, particularly in industrial settings as a corrosion inhibitor and UV stabilizer.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)nonanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-2-3-4-5-6-7-12-16(21)17-13-20-15-11-9-8-10-14(15)18-19-20/h8-11H,2-7,12-13H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQBYTQTFAKBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NCN1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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